molecular formula C13H17F3N2O3S B4845339 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

Cat. No.: B4845339
M. Wt: 338.35 g/mol
InChI Key: QFMNSPRGZUDPJS-UHFFFAOYSA-N
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Description

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is a chemical compound that features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 1-ethylpiperazine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially changing the compound’s properties.

    Substitution: The sulfonyl and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.

    Industry: The compound’s properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonyl group can modulate its reactivity and stability. These interactions can lead to various biological effects, including enzyme inhibition, receptor activation or blockade, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-ethyl-4-{[4-(methoxy)phenyl]sulfonyl}piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-ethyl-4-{[4-(fluoro)phenyl]sulfonyl}piperazine: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for designing new molecules with improved pharmacological and physicochemical properties.

Properties

IUPAC Name

1-ethyl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-2-17-7-9-18(10-8-17)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNSPRGZUDPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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